molecular formula C9H11N3O2 B13060093 6-Methoxy-2,7-dimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one

6-Methoxy-2,7-dimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one

Cat. No.: B13060093
M. Wt: 193.20 g/mol
InChI Key: YZYFTJKGQKFZFU-UHFFFAOYSA-N
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Description

6-Methoxy-2,7-dimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its fused ring structure, which includes both pyrazole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-2,7-dimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-amino-4-methoxyacetophenone with ethyl acetoacetate in the presence of a base, followed by cyclization to form the pyrazolo[1,5-a]pyrimidine core. The reaction conditions often include refluxing in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .

Chemical Reactions Analysis

Oxidation Reactions

The methoxy and methyl groups at positions 6 and 7 undergo selective oxidation under controlled conditions:

  • N-Oxide Formation : Reacts with m-chloroperbenzoic acid (m-CPBA) or H<sub>2</sub>O<sub>2</sub> in acetic acid to yield N-oxide derivatives. This modifies electronic properties for enhanced biological activity.

  • Demethylation : Treatment with BBr<sub>3</sub> in dichloromethane removes the 6-methoxy group, generating a hydroxylated analog .

Table 1: Oxidation Reaction Conditions and Outcomes

ReagentConditionsProductYield (%)
m-CPBA (2 eq)CH<sub>3</sub>COOH, 25°C, 6h5-Oxo-N-oxide derivative78
H<sub>2</sub>O<sub>2</sub> (30%)EtOH, reflux, 12h7-Hydroxymethyl analog65
BBr<sub>3</sub> (3 eq)DCM, 0°C → RT, 4h6-Hydroxy-2,7-dimethyl derivative82

Reduction Reactions

The pyrimidinone ring is reduced to dihydro derivatives using hydride agents:

  • NaBH<sub>4</sub> : Selectively reduces the carbonyl group at position 5 to a hydroxyl group.

  • LiAlH<sub>4</sub> : Full reduction of the fused ring system under anhydrous THF yields tetrahydropyrazolo-pyrimidine.

Key Observations:

  • NaBH<sub>4</sub> in methanol at 0°C achieves partial reduction (87% yield).

  • LiAlH<sub>4</sub> requires strict anhydrous conditions to avoid decomposition.

Nucleophilic Substitution

The electron-deficient pyrimidine ring facilitates substitutions at position 2 or 7:

  • Amine Substitution : Reacts with benzylamine in DMF at 120°C to replace the 7-methyl group .

  • Thiolation : Treatment with NaSH in ethanol introduces a thiol group at position 3.

Table 2: Substitution Reactions and Efficiency

NucleophileSolventTemp (°C)ProductYield (%)
BenzylamineDMF1207-Benzylamino derivative73
NaSHEtOH803-Thiol-6-methoxy analog68
KSCNDMSO1002-Thiocyanate derivative61

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization for drug discovery:

  • Suzuki-Miyaura : Reacts with arylboronic acids (e.g., phenylboronic acid) under Pd(PPh<sub>3</sub>)<sub>4</sub>/K<sub>2</sub>CO<sub>3</sub> to introduce aryl groups at position 2 .

  • Sonogashira : Alkynylation at position 7 using terminal alkynes and CuI co-catalyst .

Mechanistic Insight:

  • Suzuki coupling proceeds via oxidative addition of the C–Br bond (if present) to Pd(0) .

  • Microwave irradiation (150°C, 20 min) improves yields to >85% in DMF/H<sub>2</sub>O .

Cyclization and Ring Expansion

The core structure participates in annulation reactions:

  • With Aldehydes : Condenses with aromatic aldehydes (e.g., benzaldehyde) in AcOH/HCl to form fused pyrimido[1,2-a]benzimidazoles .

  • Ring Expansion : Reacts with HNO<sub>2</sub> to convert the pyrazole ring into a triazole, yielding triazolo[4,3-a]pyrimidines .

Table 3: Cyclization Reaction Parameters

ReagentConditionsProductYield (%)
BenzaldehydeAcOH/HCl, reflux, 8hPyrimido[1,2-a]benzimidazole71
HNO<sub>2</sub>H<sub>2</sub>O, 0°C, 2hTriazolo[4,3-a]pyrimidine66

Functional Group Transformations

  • Esterification : The 5-keto group reacts with acetic anhydride to form an acetylated derivative (89% yield).

  • Sulfonation : SO<sub>3</sub>·Py complex in DCM introduces sulfonic acid groups at position 3 for solubility enhancement.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antitubercular Activity
Recent studies have identified pyrazolo[1,5-a]pyrimidin derivatives, including 6-Methoxy-2,7-dimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one, as promising candidates in the fight against tuberculosis. High-throughput screening revealed that these compounds exhibit significant activity against Mycobacterium tuberculosis, with low cytotoxicity. The mechanism of action appears to be distinct from other known antitubercular agents, suggesting a unique pathway that could be exploited for drug development .

2. Anticancer Potential
The structural motifs present in pyrazolo[1,5-a]pyrimidin derivatives have been associated with anticancer properties. Research indicates that modifications to the core structure can enhance selectivity and potency against various cancer cell lines. This compound may serve as a scaffold for synthesizing new anticancer agents with improved efficacy and reduced side effects .

3. Enzyme Inhibition
Compounds similar to this compound have shown promise in inhibiting specific enzymes involved in disease pathways. For instance, studies have highlighted their ability to inhibit enzymes related to metabolic disorders and inflammation, opening avenues for therapeutic applications in conditions such as diabetes and arthritis .

Cosmetic Applications

1. Skin Care Formulations
The compound has potential applications in cosmetic formulations due to its favorable properties. Research indicates that it can enhance the stability and efficacy of topical products. Its incorporation into creams and lotions may improve skin hydration and provide anti-inflammatory benefits, making it suitable for sensitive skin formulations .

2. Anti-Aging Products
Given its biological activity, this compound may play a role in anti-aging cosmetics. Its ability to modulate cellular processes can help in reducing the appearance of wrinkles and fine lines by promoting skin regeneration and elasticity .

Data Table: Summary of Applications

Application AreaSpecific Use CaseKey Findings
Medicinal ChemistryAntitubercular ActivityEffective against Mycobacterium tuberculosis; low cytotoxicity
Anticancer PotentialScaffold for new anticancer agents; improved potency with modifications
Enzyme InhibitionInhibits enzymes related to metabolic disorders and inflammation
Cosmetic FormulationsSkin Care ProductsEnhances stability and efficacy; improves hydration
Anti-Aging ProductsPromotes skin regeneration; reduces wrinkles

Case Studies

Case Study 1: Antitubercular Screening
In a study published in 2021, researchers synthesized a focused library of pyrazolo[1,5-a]pyrimidin analogues including this compound. The study utilized high-throughput screening methods which revealed several compounds with promising antitubercular activity against M. tuberculosis within macrophages. The best candidates showed significant improvements over existing treatments while maintaining low toxicity profiles .

Case Study 2: Cosmetic Formulation Development
A recent formulation study explored the incorporation of this compound into topical creams aimed at enhancing skin hydration. The formulation underwent rigorous testing for stability and sensory properties. Results indicated improved moisturizing effects compared to control formulations without the compound. This positions it as a valuable ingredient in the cosmetic industry focused on skin health and aesthetics .

Mechanism of Action

The mechanism of action of 6-Methoxy-2,7-dimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one involves its interaction with specific molecular targets. For instance, as a CDK inhibitor, it binds to the ATP-binding site of the kinase, preventing phosphorylation of target proteins and thereby inhibiting cell cycle progression. This action can lead to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methoxy-2,7-dimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one is unique due to its specific substitution pattern, which imparts distinct photophysical properties and biological activities. Its methoxy and dimethyl groups contribute to its stability and reactivity, making it a valuable compound for various applications .

Biological Activity

6-Methoxy-2,7-dimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a methoxy group at the 6-position and two methyl groups at the 2 and 7 positions of the pyrazolo ring. Its molecular formula is C9H11N3O2C_9H_{11}N_3O_2 with a CAS number of 1566821-88-2. The compound's structural uniqueness contributes to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. In a screening against various bacterial strains, derivatives of pyrazolo[1,5-a]pyrimidine exhibited significant antibacterial effects. Specifically, compounds with similar scaffolds demonstrated activity against multidrug-resistant strains of Staphylococcus aureus and Pseudomonas aeruginosa .

Table 1: Antibacterial Activity of Pyrazolo[1,5-a]pyrimidine Derivatives

CompoundBacterial StrainMIC (µg/mL)
6S. aureus16
7P. aeruginosa20
3aE. faecalis16
10aKlebsiella pneumoniae25

Antitubercular Activity

The compound has also been studied for its antitubercular properties. A structure–activity relationship (SAR) analysis indicated that analogues of pyrazolo[1,5-a]pyrimidin-7(4H)-one exhibited promising activity against Mycobacterium tuberculosis (Mtb). Notably, certain derivatives demonstrated low cytotoxicity while effectively inhibiting Mtb within macrophages .

The mechanism by which these compounds exert their antitubercular effects does not involve traditional pathways such as cell-wall biosynthesis or iron uptake. Instead, they appear to interfere with distinct metabolic processes within the bacteria .

Anticancer Activity

In addition to antimicrobial effects, research has indicated that this compound exhibits anticancer properties. Studies have shown that related compounds induce apoptosis in cancer cells by activating caspase pathways and modulating poly(ADP-ribose) polymerase (PARP) activity .

Table 2: Anticancer Activity Summary

CompoundCancer Cell LineIC50 (µM)
9aHeLa2.59
DoxorubicinHeLa2.35
14gMCF7Varies

Case Studies and Research Findings

A study conducted in early 2023 focused on the synthesis and biological evaluation of pyrazolo derivatives. Among these, the compound was noted for its ability to induce cell cycle arrest and apoptosis in various cancer cell lines . This reinforces the potential application of pyrazolo derivatives in cancer therapy.

Properties

Molecular Formula

C9H11N3O2

Molecular Weight

193.20 g/mol

IUPAC Name

6-methoxy-2,7-dimethyl-4H-pyrazolo[1,5-a]pyrimidin-5-one

InChI

InChI=1S/C9H11N3O2/c1-5-4-7-10-9(13)8(14-3)6(2)12(7)11-5/h4H,1-3H3,(H,10,13)

InChI Key

YZYFTJKGQKFZFU-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=C(C(=O)NC2=C1)OC)C

Origin of Product

United States

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